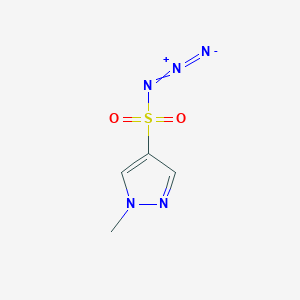
Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate
Übersicht
Beschreibung
“Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 1133115-68-0 and a linear formula of C12H10ClN3O2 . It has a molecular weight of 263.68 .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds, which could include “Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate”, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10ClN3O2/c1-18-11(17)8-6-15-12(14)16-10(8)7-4-2-3-5-9(7)13/h2-6H,1H3,(H2,14,15,16) and the InChI key is XQDWVQDZQSJIBP-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate” are not mentioned in the search results, it’s worth noting that pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate has been studied for its antimicrobial properties. A study synthesized derivatives of this compound and evaluated them for biological activity against Gram-positive, Gram-negative bacteria, and fungi. Some of these compounds showed moderate antimicrobial activity at a concentration of 50 µg/ml (J.V.Guna & D.M.Purohit, 2012).
Inhibition of Dihydrofolic Reductase
This compound has been investigated for its effect on dihydrofolic reductase, an enzyme involved in DNA synthesis. The inhibitory properties of various derivatives of Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate on dihydrofolic reductase were studied, with findings suggesting that certain substitutions on the pyrimidine ring can affect its efficacy as an inhibitor (B. R. Baker & J. Jordaan, 1965).
Synthesis of Thieno[3,2-d]Pyrimidine Derivatives
Research into the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide, a related compound, has been conducted. These derivatives have shown potential medicinal and biological activities, including as inhibitors of VEGF receptor-2 kinase, important for tumor growth and development (Yang-Heon Song, 2007).
Corrosion Inhibition
Another application of pyrimidine derivatives, including those related to Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate, is in the field of corrosion inhibition. Studies have shown that these compounds can significantly inhibit the corrosion of iron in acidic environments (Khaled Abdelazim, K. F. Khaled, & Nashwa Abdelshafy, 2021).
Zukünftige Richtungen
The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for “Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate” in the field of neuroprotection and anti-inflammation.
Eigenschaften
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-11(17)8-6-15-12(14)16-10(8)7-4-2-3-5-9(7)13/h2-6H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDWVQDZQSJIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674838 | |
| Record name | Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate | |
CAS RN |
1133115-68-0 | |
| Record name | Methyl 2-amino-4-(2-chlorophenyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Cyclobutylmethyl)amino]propanenitrile](/img/structure/B1420339.png)

![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)

![(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1420346.png)


![2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1420352.png)
![3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol](/img/structure/B1420354.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1420355.png)


